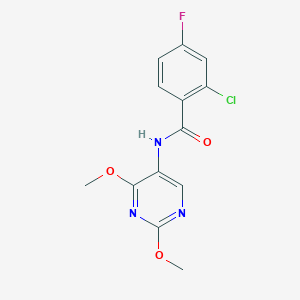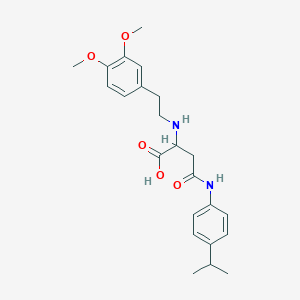
2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-4-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a member of the benzamide family and is commonly referred to as 'CDMFB'.
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity of Derivatives : Derivatives of 2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-4-fluorobenzamide have been synthesized and studied for their bioactive properties. For instance, the synthesis and bioactivity of 2-benzoyl pyrimidine derivatives, a structure developed from 2-pyrimidinoxy-N aryl benzylamine, have been explored. These compounds have shown potential in fungicidal activities against cucumber powdery mildew, indicating their significance in agricultural applications (Q. Lü et al., 2015).
Antiviral Properties : Some derivatives have been synthesized and evaluated for their antiviral properties. For example, the synthesis of 5-substituted 2,4-dimethoxypyrimidines and their conversion into 2'-deoxyribonucleosides have been investigated, showing activity against herpes simplex virus (P. Coe et al., 1982).
Development of Protein Kinase Inhibitors : The compound has been used in the development of protein kinase inhibitors. For instance, the synthesis of CTx-0152960 and CTx-0294885, protein kinase inhibitors, utilized a hybrid flow and microwave approach involving the use of derivatives of this compound (C. Russell et al., 2015).
Antimicrobial Applications : There have been studies on fluorobenzamides containing thiazole and thiazolidine, which show promising antimicrobial activities. These compounds, with a fluorine atom in the benzoyl group, have been effective against various bacterial and fungal strains (N. Desai et al., 2013).
Herbicidal Activity : The herbicidal activity of 3-Chloro-4-fluorobenzoylthiourea, synthesized from derivatives of this compound, has been demonstrated, indicating its potential use in weed control (Liu Chang-chun, 2006).
Antiproliferative and Anticancer Activities : Research has also focused on the antiproliferative activity of compounds derived from this chemical. For example, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide exhibited significant inhibition against various human cancer cell lines, showcasing its potential in cancer treatment (Pei Huang et al., 2020).
Application in Organic Synthesis : The compound has been used in the development of scalable synthetic routes for pharmaceuticals. For example, a practical and scalable synthetic route to YM758 Monophosphate, a novel If channel inhibitor, was developed using derivatives of this compound (S. Yoshida et al., 2014).
Eigenschaften
IUPAC Name |
2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O3/c1-20-12-10(6-16-13(18-12)21-2)17-11(19)8-4-3-7(15)5-9(8)14/h3-6H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSLAQSARBYABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)C2=C(C=C(C=C2)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine](/img/structure/B2748911.png)



![N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline](/img/structure/B2748916.png)

![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2748920.png)


![(7R)-8-Benzyl-7-(4-methylphenyl)-5-(4-methylphenyl)sulfonyl-2-oxa-5,8-diazaspiro[3.4]octane](/img/structure/B2748923.png)
![4-methyl-4-p-tolyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2748924.png)
![4-(Benzenesulfonyl)-5-[(2-chlorophenyl)methylsulfanyl]-2-thiophen-2-yl-1,3-oxazole](/img/structure/B2748926.png)

![3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N-cyclopropyl-4-methylbenzamide](/img/structure/B2748931.png)